2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-15-7-3-13(4-8-15)12-18(25)23-16-9-5-14(6-10-16)19-24-17-2-1-11-22-20(17)26-19/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPYCZYAHTWWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine, have been studied for their anticonvulsant activities. These compounds are more effective against maximal electroshock (MES) induced convulsions.
Mode of Action
It can be inferred from related compounds that they may interact with their targets to inhibit convulsions
Biochemical Pathways
Related compounds have been shown to be effective against mes induced convulsions, suggesting that they may affect pathways related to neuronal signaling and excitability.
Result of Action
Related compounds have been shown to be effective against mes induced convulsions, suggesting that they may have neuroprotective effects.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a member of the thiazolo[5,4-b]pyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.82 g/mol. The structure comprises a thiazolo[5,4-b]pyridine core linked to a 4-chlorophenyl group via an acetamide linkage. This unique configuration contributes to its biological activity.
The primary biological target of this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. The compound acts as an inhibitor of PI3K, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. Inhibition of this pathway can lead to decreased cell proliferation and survival in cancer cells where this pathway is often dysregulated.
Biological Activity and Therapeutic Applications
Research has demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit significant antitumor activity. For instance, studies indicate that related compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells and HCT-116 colon cancer cells). The following table summarizes key findings from recent studies:
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | PI3K | 3.6 | MCF-7 |
| Related Thiazole Derivative | PI3K | 1.61 ± 1.92 | A549 |
| Another Thiazole Compound | Bcl-2 | <10 | Jurkat Cells |
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer potential of thiazolo[5,4-b]pyridine derivatives, including our compound, against multiple cancer cell lines. Results indicated significant cytotoxic effects attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in the PI3K pathway primarily through hydrophobic contacts, suggesting a strong binding affinity that could be exploited for therapeutic purposes.
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[5,4-b]pyridine derivatives is influenced by various substituents on the phenyl rings. For example:
- The presence of electron-donating groups (e.g., methoxy groups) enhances cytotoxicity.
- Substituents at specific positions on the thiazole ring also play a critical role in modulating activity against cancer cells.
Comparison with Similar Compounds
Thiazolo-Pyridine Derivatives
- GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Differs in the heterocyclic core (simple thiazole vs. fused thiazolo-pyridine) and substituent (fluorophenyl vs. chlorophenyl).
- N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide (): Contains a thiazolo[5,4-c]pyridine isomer, which shifts the nitrogen position in the pyridine ring. This minor structural variation could impact π-π stacking or hydrogen-bonding interactions .
Chlorophenyl-Acetamide Analogues
- 2-(4-Chlorophenyl)-N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide (): Replaces the thiazolo-pyridine group with a morpholinosulfonylphenyl moiety. The sulfonyl group enhances solubility but may reduce membrane permeability compared to the hydrophobic thiazolo-pyridine .
- 5l (2-(4-Chlorophenylamino)-N-(4-(Morpholinosulfonyl)phenyl)acetamide) (): Features a chlorophenylamino group instead of the thiazolo-pyridine.
Heterocyclic Hybrids
Pharmacological and Physical Properties
- Solubility and Lipophilicity: The morpholinosulfonyl group in increases hydrophilicity, while the thiazolo-pyridine in the target compound likely enhances lipid membrane penetration .
- Thermal Stability: Compounds with fused heterocycles (e.g., thiazolo-pyridine) generally exhibit higher melting points (>200°C) compared to non-fused analogues, as seen in .
Structure-Activity Relationship (SAR) Insights
- Chlorophenyl Position : Para-substitution is conserved across analogues (), suggesting its critical role in hydrophobic interactions .
- non-fused thiazoles (e.g., GSK1570606A) . Oxadiazole-containing compounds () show marked anticancer activity, hinting that electron-deficient cores may favor specific therapeutic targets .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide with high purity?
The synthesis typically involves multi-step routes, including:
- Acylation : Coupling 4-chlorophenylacetic acid with intermediates containing the thiazolo[5,4-b]pyridine moiety using coupling agents like EDC/HOBt.
- Thioether formation : Introducing sulfur-containing groups via nucleophilic substitution, requiring precise pH control (e.g., NaOH in DMF) .
- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity and yield . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ ~170 ppm) to verify substituent positions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate therapeutic potential?
Initial screening should focus on:
- Kinase inhibition assays : Test against PI3K/Akt/mTOR pathways using ELISA-based kits, given structural similarity to kinase inhibitors .
- Antimicrobial susceptibility testing : Use microbroth dilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) due to thiazole’s known antibacterial activity .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
- Metabolic stability assays : Use liver microsomes to identify metabolite interference in activity readouts .
- Target validation : Apply CRISPR/Cas9 knockout models to confirm specificity toward suspected targets (e.g., PI3K isoforms) .
Q. What computational and experimental strategies optimize structure-activity relationships (SAR) for thiazolo-pyridine derivatives?
- Molecular docking : Model interactions with ATP-binding pockets (e.g., PI3Kγ PDB: 6JG) to prioritize substituents enhancing binding affinity .
- Fragment-based design : Synthesize analogs with modified thiazole substituents (e.g., -CF₃, -OCH₃) to assess steric/electronic effects on activity .
- 3D-QSAR : Generate CoMFA/CoMSIA models using activity data from 15+ analogs to predict bioactivity cliffs .
Q. What challenges arise in elucidating the compound’s mechanism of action, and how can they be mitigated?
- Off-target effects : Perform kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
- Cellular uptake barriers : Use fluorescently tagged analogs (e.g., BODIPY conjugates) with confocal microscopy to quantify intracellular accumulation .
- Resistance profiling : Serial passage assays in bacterial/cancer cells under sublethal doses to monitor adaptive mutations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility and bioavailability?
- Solvent selection : Compare solubility in DMSO (high) vs. aqueous buffers (low) to reconcile discrepancies .
- Permeability assays : Use Caco-2 monolayers or PAMPA to measure logP and efflux ratios, clarifying bioavailability limitations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
